molecular formula C34H34LiNO10S B12411751 Raloxifene 4'-glucuronide-d4 (lithium)

Raloxifene 4'-glucuronide-d4 (lithium)

Cat. No.: B12411751
M. Wt: 659.7 g/mol
InChI Key: AKGXZWGDHSMZHM-PFQBEMBKSA-M
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Description

Raloxifene 4’-glucuronide-d4 (lithium) is a deuterium-labeled derivative of Raloxifene 4’-glucuronide, which is a primary metabolite of Raloxifene. Raloxifene is a selective estrogen receptor modulator that binds to estrogen receptors with an IC50 of 370 μM . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Raloxifene .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for Raloxifene 4’-glucuronide-d4 (lithium) involve the use of advanced chemical synthesis techniques to incorporate deuterium into the glucuronide structure. These methods are typically proprietary and are not disclosed in detail by manufacturers .

Chemical Reactions Analysis

Types of Reactions

Raloxifene 4’-glucuronide-d4 (lithium) undergoes various chemical reactions, including:

    Reduction: Reduction reactions may also occur, but detailed information is limited.

    Substitution: The compound can participate in substitution reactions, particularly involving the glucuronide moiety.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. specific details are not widely available.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Typically, the reactions result in modified glucuronide derivatives.

Comparison with Similar Compounds

Similar Compounds

    Raloxifene 4’-glucuronide: The non-deuterated form of the compound.

    Tamoxifen: Another selective estrogen receptor modulator with similar applications.

    Estradiol: A natural estrogen with different pharmacological profiles.

Uniqueness

Raloxifene 4’-glucuronide-d4 (lithium) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling can affect the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C34H34LiNO10S

Molecular Weight

659.7 g/mol

IUPAC Name

lithium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1/t28-,29-,30+,31-,34+;/m0./s1/i16D2,17D2;

InChI Key

AKGXZWGDHSMZHM-PFQBEMBKSA-M

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)N6CCCCC6.[Li+]

Canonical SMILES

[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O

Origin of Product

United States

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